
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid
Overview
Description
Scientific Research Applications
Fluorographic Detection in Polyacrylamide Gels
Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method, suitable for agarose or acrylamide gels, offers a simple, sensitive, and efficient alternative for radioactivity detection in fluorography (Skinner & Griswold, 1983).
Synthesis of Hyperbranched Aromatic Polyimides
Yamanaka, Jikei, and Kakimoto (2000) synthesized an AB2 type monomer, leading to the creation of hyperbranched polyamic acid methyl ester precursors. These were converted to soluble hyperbranched aromatic polyimides, showcasing potential in material science applications (Yamanaka, Jikei, & Kakimoto, 2000).
Synthesis of 3-Alkylamino-5-Arylthiophenes
Kim and Kim (2000) demonstrated the synthesis of 3-alkylamino-5-arylthiophenes with various substituents, using thioaroylketene S,N-acetals and active methylene compounds. This process is significant for developing new compounds in organic chemistry (Kim & Kim, 2000).
Reactions of Secondary Aromatic Amines
Nishino and Kurosawa (1983) explored the reaction of 2-(methylamino)benzophenone with manganese(III) acetate, leading to various products and shedding light on the oxidation mechanisms in organic chemistry (Nishino & Kurosawa, 1983).
Novel Analgesic-Antiinflammatory Salicylates
Hannah et al. (1978) discussed the development of diflunisal, a nonacetylating salicylic acid derivative, highlighting its advantages over aspirin in terms of efficacy and safety. This research contributes to the development of new pharmaceutical compounds (Hannah et al., 1978).
properties
IUPAC Name |
2-(2,5-difluorophenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11/h2-4,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBJYFSKSPAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



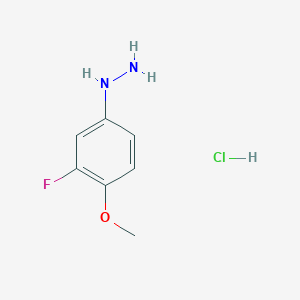
![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
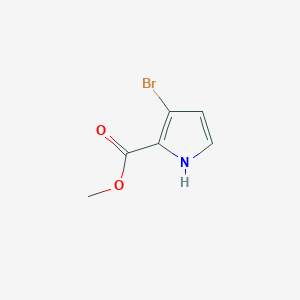
![{2-[2-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419069.png)
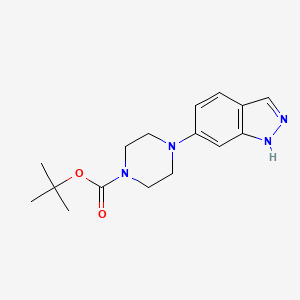
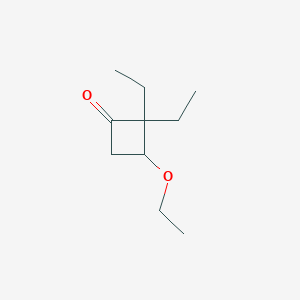
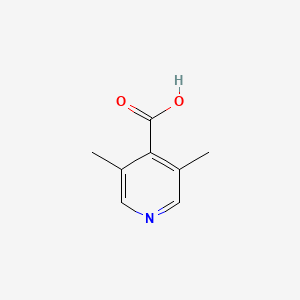
![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)
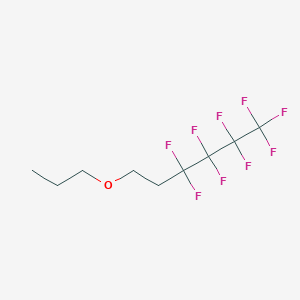
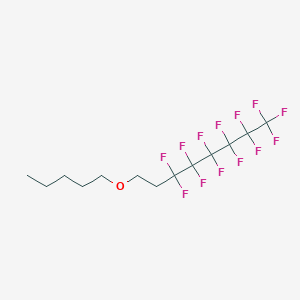
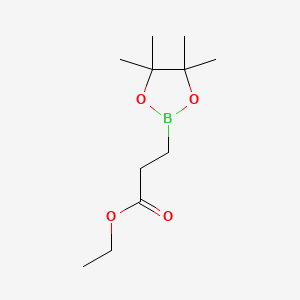

![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)